2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide
Overview
Description
2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide is a synthetic compound characterized by its distinctive chemical structure, comprising multiple chlorine atoms and benzamide groups. This structure lends the compound unique properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide typically involves multi-step organic synthesis. Key intermediates are synthesized and then subjected to further reactions. A common route involves the following steps:
Preparation of 2,4-dichlorobenzoic acid.
Esterification of 2,4-dichlorobenzoic acid with an alcohol to form the ester.
Reaction of the ester with 2,4-dichloroaniline in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using optimized reaction conditions, catalysts, and purification processes to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide can undergo various chemical reactions, such as:
Oxidation: Typically in the presence of strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Often carried out using reducing agents like sodium borohydride, yielding reduced derivatives.
Substitution: Chlorine atoms can be substituted with other nucleophiles under appropriate conditions, such as with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation products: Quinones and related compounds.
Reduction products: Amine or alcohol derivatives.
Substitution products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide has found applications across numerous scientific domains:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in studying biochemical pathways and interactions due to its specific binding properties.
Medicine: Investigated for potential therapeutic effects, particularly in oncology and antimicrobial research.
Industry: Utilized in the manufacture of specialty chemicals, coatings, and polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The chlorine atoms and benzamide groups facilitate binding to enzymes and receptors, modulating their activity. These interactions can inhibit or activate biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide stands out for its specific structural features and reactivity. Similar compounds include:
2,4-Dichloro-N-phenylbenzamide: Lacks the ester linkage present in our compound.
2,4-Dichloro-N-[4-hydroxy-2-methylphenyl]benzamide: Features a hydroxyl group instead of the ester linkage.
The presence of the ester group in this compound contributes to its unique chemical properties and biological activities, distinguishing it from its analogs.
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Properties
IUPAC Name |
[4-[(2,4-dichlorobenzoyl)amino]-3-methylphenyl] 2,4-dichlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl4NO3/c1-11-8-14(29-21(28)16-6-3-13(23)10-18(16)25)4-7-19(11)26-20(27)15-5-2-12(22)9-17(15)24/h2-10H,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGIXBMPSLXUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133985 | |
Record name | Benzoic acid, 2,4-dichloro-, 4-[(2,4-dichlorobenzoyl)amino]-3-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-08-8 | |
Record name | Benzoic acid, 2,4-dichloro-, 4-[(2,4-dichlorobenzoyl)amino]-3-methylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-dichloro-, 4-[(2,4-dichlorobenzoyl)amino]-3-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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